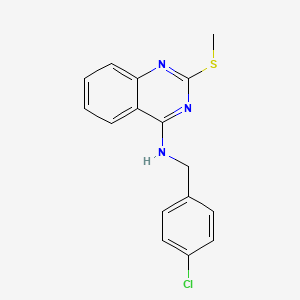

![molecular formula C7H7N5S B3160735 N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea CAS No. 866143-98-8](/img/structure/B3160735.png)

N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea

Vue d'ensemble

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

There are various synthetic methods that have been implemented to synthesize pyrazolopyridines . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines can vary greatly depending on their specific structure and substituents .

Applications De Recherche Scientifique

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric structures : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric structures: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (Figure 1). These compounds have attracted medicinal chemists due to their structural similarity to purine bases like adenine and guanine .

Conclusion

The rich diversity of pyrazolo[3,4-b]pyridines and their intriguing biological activities make them an exciting area of research. As scientists continue to explore their potential, we anticipate further discoveries and applications in medicine and beyond.

For more in-depth information, you can refer to the comprehensive review by Donaire-Arias et al. . Additionally, recent advances in synthetic strategies have been summarized by Smolobochkin et al. .

Mécanisme D'action

Target of Action

N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea, also known as 1H-pyrazolo[3,4-b]pyridin-5-ylthiourea, is a heterocyclic compound . The primary target of this compound is the kinase activity of ZAK . ZAK, or Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK, plays a crucial role in cellular processes such as cell proliferation and differentiation .

Mode of Action

The compound strongly inhibits the kinase activity of ZAK . It does this by binding to the kinase, which prevents it from phosphorylating other proteins. This inhibition is dose-dependent, meaning the degree of inhibition increases with the concentration of the compound .

Biochemical Pathways

The inhibition of ZAK kinase activity by N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea affects several biochemical pathways. Primarily, it suppresses the activation of ZAK downstream signals, both in vitro and in vivo

Pharmacokinetics

The compound’s effectiveness against its target, zak, both in vitro and in vivo, suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea is the inhibition of ZAK kinase activity, which leads to the suppression of ZAK downstream signals . This can potentially affect cell proliferation and differentiation, given the role of ZAK in these processes .

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-7(13)11-5-1-4-2-10-12-6(4)9-3-5/h1-3H,(H3,8,11,13)(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHOMMCFMBUJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3160678.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydro-4(1H)-quinolinone](/img/structure/B3160682.png)

![N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B3160691.png)

![N-[4-(4-fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinyl]thiourea](/img/structure/B3160700.png)

![N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B3160717.png)

![4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3160725.png)

![5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B3160739.png)

![N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3160749.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B3160755.png)